molecular formula C27H33N5O2 B11241536 3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide

3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide

Cat. No.: B11241536
M. Wt: 459.6 g/mol
InChI Key: AUARBAPVMDOGQN-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide is a complex organic compound belonging to the class of alpha amino acid amides This compound is characterized by its intricate structure, which includes a cyclohexyl group, a methoxyphenyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:

    Formation of the Cyclohexyl Group: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclohexyl ring.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of aniline derivatives with methoxybenzene under controlled conditions.

    Formation of the Pyrimidinyl Group: This step involves the reaction of appropriate precursors to form the pyrimidinyl ring, followed by its attachment to the core structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors. The process also involves purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies involving cellular processes and molecular interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzimidazol-2-yl)phenyl-1,3-diamine
  • 2,4-difluorophenyl isocyanate

Uniqueness

3-cyclohexyl-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

3-cyclohexyl-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C27H33N5O2/c1-19-18-25(29-21-13-15-24(34-2)16-14-21)32-27(28-19)31-23-11-9-22(10-12-23)30-26(33)17-8-20-6-4-3-5-7-20/h9-16,18,20H,3-8,17H2,1-2H3,(H,30,33)(H2,28,29,31,32)

InChI Key

AUARBAPVMDOGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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